Subtype Selectivity: SNAP 5089 vs. RS-17053 and 5-Methylurapidil
SNAP 5089 demonstrates superior α1A selectivity compared to other α1A-selective antagonists. Its Ki for α1A is 0.35 nM, while its Ki for α1B is 220 nM (629-fold selectivity) and for α1D is 540 nM (1543-fold selectivity) . In contrast, RS-17053 exhibits only 30-100-fold selectivity over α1B and α1D subtypes (pKi 9.1-9.9 for α1A vs. 7.7-7.8 for α1B/α1D) [1]. 5-Methylurapidil, while potent at α1A (Ki ≈0.64 nM), shows less pronounced selectivity [2].
| Evidence Dimension | Binding Affinity (Ki, nM) |
|---|---|
| Target Compound Data | α1A: 0.35; α1B: 220; α1D: 540 |
| Comparator Or Baseline | RS-17053: α1A pKi 9.1-9.9 (Ki ~0.13-0.79 nM), α1B/α1D pKi 7.7-7.8 (Ki ~16-20 nM); 5-Methylurapidil: α1A Ki ~0.64 nM |
| Quantified Difference | SNAP 5089: 629-fold α1A/α1B, 1543-fold α1A/α1D; RS-17053: 30-100-fold selectivity |
| Conditions | Radioligand binding assays using cloned human α1-adrenoceptors |
Why This Matters
Superior α1A selectivity minimizes off-target effects in functional assays, crucial for experiments requiring precise α1A modulation.
- [1] Ford AP, Arredondo NF, Blue DR Jr, et al. RS-17053 (N-[2-(2-cyclopropylmethoxyphenoxy)ethyl]-5-chloro-alpha, alpha-dimethyl-1H-indole-3-ethanamine hydrochloride), a selective alpha 1A-adrenoceptor antagonist, displays low affinity for functional alpha 1-adrenoceptors in human prostate: implications for adrenoceptor classification. Mol Pharmacol. 1996;49(2):209-215. View Source
- [2] Gross G, Hanft G, Rugevics C. 5-Methyl-urapidil discriminates between subtypes of the alpha 1-adrenoceptor. Eur J Pharmacol. 1988;151(2):333-335. View Source
